Carvedilol Tetra(alkylpyrocatechol) Impurity
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Description
Carvedilol Tetra(alkylpyrocatechol) Impurity is a derivative of Carvedilol, a non-selective beta-adrenergic antagonist . It is categorized under impurities . The molecular formula of Carvedilol Bis alkylpyrocatechol Impurity is C40H42N4O6 and it has a molecular weight of 674.8 .
Synthesis Analysis
The synthesis of Carvedilol and its impurities has been a subject of research. One study reported the preparation of Carvedilol by a novel design of synthesis which improved the yield . Another study synthesized new Carvedilol-etched halloysite nanotubes (HNTs) composites to enhance solubility and dissolution rate .Chemical Reactions Analysis
While specific chemical reactions involving Carvedilol Tetra(alkylpyrocatechol) Impurity are not detailed in the retrieved sources, it’s known that Carvedilol belongs to BCS class II drugs, thus having low solubility and poor bioavailability (around 25%) .Future Directions
properties
IUPAC Name |
1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H68N6O10/c77-45(41-83-63-29-11-23-57-67(63)49-15-1-5-19-53(49)71-57)37-75(38-46(78)42-84-64-30-12-24-58-68(64)50-16-2-6-20-54(50)72-58)33-35-81-61-27-9-10-28-62(61)82-36-34-76(39-47(79)43-85-65-31-13-25-59-69(65)51-17-3-7-21-55(51)73-59)40-48(80)44-86-66-32-14-26-60-70(66)52-18-4-8-22-56(52)74-60/h1-32,45-48,71-74,77-80H,33-44H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLSKKJCANHELJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN(CCOC4=CC=CC=C4OCCN(CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O)CC(COC8=CC=CC9=C8C1=CC=CC=C1N9)O)CC(COC1=CC=CC2=C1C1=CC=CC=C1N2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H68N6O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71314577 |
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